2,3,3,4,4,5,5-Heptafluoropentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,3,4,4,5,5-Heptafluoropentanoic acid is a fluorinated organic compound with the molecular formula C5H3F7O2. It is characterized by the presence of seven fluorine atoms attached to a pentanoic acid backbone. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of 2,3,3,4,4,5,5-Heptafluoropentanoic acid typically involves the fluorination of pentanoic acid derivatives. One common method includes the use of elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
2,3,3,4,4,5,5-Heptafluoropentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form perfluorinated carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert it into partially fluorinated alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can replace one or more fluorine atoms with other functional groups, using reagents like sodium methoxide (NaOCH3). The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
2,3,3,4,4,5,5-Heptafluoropentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: Its unique properties make it useful in studying the effects of fluorinated compounds on biological systems, including enzyme inhibition and protein interactions.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, particularly in the development of drugs with enhanced metabolic stability.
Industry: It is employed in the production of specialty polymers and surfactants, which benefit from its high thermal and chemical stability
Wirkmechanismus
The mechanism by which 2,3,3,4,4,5,5-Heptafluoropentanoic acid exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The presence of multiple fluorine atoms enhances its binding affinity and specificity, often leading to the inhibition of enzymatic activity or alteration of receptor function. These interactions can modulate various biochemical pathways, making it a valuable tool in both research and therapeutic contexts .
Vergleich Mit ähnlichen Verbindungen
2,3,3,4,4,5,5-Heptafluoropentanoic acid can be compared with other fluorinated carboxylic acids, such as:
2,2,3,3,4,4,5,5-Octafluoropentanoic acid: This compound has an additional fluorine atom, which may enhance its chemical stability but also increase its synthesis complexity.
2,3,3,4,4,5,5-Heptafluorobutanoic acid: With one less carbon atom, this compound has different physical properties and reactivity.
Perfluorooctanoic acid (PFOA): A well-known fluorinated compound with a longer carbon chain, used extensively in industrial applications but with environmental and health concerns
This compound stands out due to its balanced properties, making it a versatile compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
143467-04-3 |
---|---|
Molekularformel |
C5H3F7O2 |
Molekulargewicht |
228.06 g/mol |
IUPAC-Name |
2,3,3,4,4,5,5-heptafluoropentanoic acid |
InChI |
InChI=1S/C5H3F7O2/c6-1(2(13)14)4(9,10)5(11,12)3(7)8/h1,3H,(H,13,14) |
InChI-Schlüssel |
MDPOYJKPKMOEIK-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)O)(C(C(C(F)F)(F)F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.